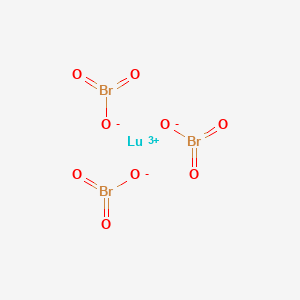
3-Amino-2-methylphenylacetonitrile
概述
描述
3-Amino-2-methylphenylacetonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with an amino group at the third position and a methyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methylphenylacetonitrile can be achieved through several methods. One common approach is the Strecker reaction, which involves the reaction of an aldehyde or ketone with ammonia (or an amine) and hydrogen cyanide (HCN) or a cyanide salt. For instance, the reaction of 2-methylbenzaldehyde with ammonia and HCN can yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. Catalysts such as indium powder in water have been shown to facilitate the Strecker reaction, providing high yields of the desired product . This method is advantageous due to its simplicity and environmental friendliness.
化学反应分析
Types of Reactions: 3-Amino-2-methylphenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: 3-Amino-2-methylphenylethylamine.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
3-Amino-2-methylphenylacetonitrile has several applications in scientific research:
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Amino-2-methylphenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as a precursor to bioactive molecules, it can inhibit or activate specific pathways involved in disease processes . The nitrile group can also participate in nucleophilic addition reactions, forming intermediates that interact with biological targets.
相似化合物的比较
Phenylacetonitrile: Lacks the amino and methyl substitutions, making it less versatile in certain reactions.
3-Aminophenylacetonitrile: Similar structure but without the methyl group, affecting its reactivity and applications.
2-Methylphenylacetonitrile: Lacks the amino group, limiting its use in biological applications.
Uniqueness: The amino group allows for further functionalization, while the methyl group can influence the compound’s electronic properties and steric effects, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-(3-amino-2-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMIWXFBFOIBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623178 | |
| Record name | (3-Amino-2-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219312-27-3 | |
| Record name | (3-Amino-2-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl[3-(oleoylamino)propyl]ammonium propionate](/img/structure/B1628976.png)









![6-Chloro-9h-pyrido[3,4-b]indol-8-amine](/img/structure/B1628993.png)
![4-(2,2-diphenylethenyl)-N-[4-[4-(N-[4-(2,2-diphenylethenyl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B1628994.png)

